5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole” is a complex organic molecule . It contains several functional groups, including a methoxybenzyl group, an oxadiazol ring, and a thienopyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a twisted conformation, with a dihedral angle between the 1,3,4-thiadiazole and benzene rings . The methoxy group deviates slightly from the attached benzene ring .Physical and Chemical Properties Analysis
This compound has a molecular weight of 471.545 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Computational and Pharmacological Evaluation
A study focused on the computational and pharmacological potential of novel derivatives, including 1,3,4-oxadiazole and pyrazole derivatives. These compounds were evaluated for their binding against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). They were investigated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The findings suggested that certain derivatives exhibit moderate inhibitory effects across various assays, indicating their potential as therapeutic agents in addressing inflammation, pain, and possibly cancer (M. Faheem, 2018).
Synthesis and Biological Evaluation
Another study reported on the synthesis, spectroscopic characterization, and biological evaluation of Schiff bases tethered 1,2,4-triazole and pyrazole rings. These compounds displayed significant antioxidant and α-glucosidase inhibitory activities, highlighting their potential in the treatment of oxidative stress-related diseases and diabetes. The synthesis approach and the reactive properties of these compounds were explored through DFT calculations and molecular dynamics simulations (R. Pillai et al., 2019).
Antimicrobial and Antitubercular Agents
Several studies have focused on the development of derivatives with antimicrobial and antitubercular properties. One report described the synthesis of novel derivatives showing outstanding in vitro activity against Mycobacterium tuberculosis, suggesting these compounds as potential antituberculosis agents. The specificity and low toxicity of these compounds toward human cell lines further underline their therapeutic potential (Galina Karabanovich et al., 2016). Another study synthesized benzene sulfonamide pyrazole oxadiazole derivatives, evaluating their antimicrobial and antitubercular activity. The findings highlighted certain compounds as good candidates for further development as antimicrobial and antitubercular agents (Ramesh M. Shingare et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to targetGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a key functional protein in cellular processes such as cell division, and it is currently considered to be a potential target for the development of novel therapeutic agents .
Mode of Action
This could result in changes to cellular processes such as cell division, potentially leading to therapeutic effects .
Biochemical Pathways
Given the potential target of gsk-3β, it is plausible that the compound could affect pathways related to cell division and other cellular processes .
Pharmacokinetics
Similar compounds have been synthesized and their structures characterized by various methods
Result of Action
Based on the potential target of gsk-3β, it is plausible that the compound could have effects on cellular processes such as cell division .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2S2/c1-24-15-11(13(23-24)17(18,19)20)7-12(28-15)14-21-22-16(26-14)27-8-9-3-5-10(25-2)6-4-9/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQUHJRAIQPIAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C3=NN=C(O3)SCC4=CC=C(C=C4)OC)C(=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.